Introduction: The Significance of the Indazole Scaffold
Introduction: The Significance of the Indazole Scaffold
An In-Depth Technical Guide to 1H-Indazol-4-amine: Structure, Properties, and Applications in Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. As a bioisostere of the native indole nucleus, the indazole scaffold offers distinct advantages, including different hydrogen bonding patterns and metabolic stability, making it a "privileged scaffold" in drug design.[2] Among its many derivatives, 1H-indazol-4-amine has emerged as a particularly valuable building block, primarily for the synthesis of targeted therapeutics like protein kinase inhibitors.[4][5] This guide provides a detailed examination of the chemical properties, structure, synthesis, and applications of 1H-indazol-4-amine for researchers and scientists in the field of drug development.
Physicochemical and Structural Properties
1H-Indazol-4-amine is a white to pale yellow or grey solid organic compound.[6][7] The structure consists of the 1H-indazole core with an amine substituent at the 4-position of the benzene ring. The 1H-tautomer is generally more thermodynamically stable than the 2H-indazole form.[1]
Structural Representation
IUPAC Name: 1H-indazol-4-amine[8] SMILES: C1=CC(=C2C=NNC2=C1)N[8] InChI Key: MDELYEBAXHZXLZ-UHFFFAOYSA-N[7][8]
The presence of both a hydrogen bond donor (the amino group and the N-H of the pyrazole ring) and acceptor sites (the pyrazole nitrogens) within a relatively rigid bicyclic structure is key to its utility in forming specific, high-affinity interactions with biological targets.
Core Chemical Properties
The fundamental properties of 1H-indazol-4-amine are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| CAS Number | 41748-71-4 | [7][9] |
| Molecular Formula | C₇H₇N₃ | [6][10] |
| Molecular Weight | 133.15 g/mol | [10][11] |
| Appearance | White to pale yellow solid; Grey solid | [6][7] |
| Melting Point | 148-150 °C | [7][11] |
| Boiling Point | 376.6±15.0 °C (Predicted) | [7] |
| Density | 1.367 g/cm³ (Predicted) | [10][11] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and dimethylformamide. | [6] |
| pKa | 15.61±0.40 (Predicted) | [7] |
| Topological Polar Surface Area | 54.7 Ų | [8][11] |
Synthesis of 1H-Indazol-4-amine
A common and reliable method for the laboratory-scale synthesis of 1H-indazol-4-amine is the reduction of 4-nitro-1H-indazole.[7] This transformation is typically achieved through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 4-Nitro-1H-indazole
This protocol describes the reduction of the nitro group to an amine using hydrogen gas and a palladium on carbon (Pd/C) catalyst. The choice of Pd/C is based on its high efficiency and selectivity for nitro group reductions under mild conditions, minimizing side reactions. Ethanol is a suitable solvent as it readily dissolves the starting material and is compatible with the hydrogenation process.[7]
Materials:
-
4-Nitro-1H-indazole
-
10% Palladium on charcoal (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (e.g., a hydrogen balloon)
-
Diatomaceous earth (Celite)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitro-1H-indazole (1.0 eq) in ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Purge the flask with hydrogen by evacuating and refilling it several times to ensure an inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere for approximately 4 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. The filtration must be done cautiously as Pd/C can be pyrophoric.
-
Isolation: Wash the filter cake with additional ethanol. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid is often of high purity (approaching 100% yield) and may not require further purification.[7] If necessary, recrystallization can be performed.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of 1H-indazol-4-amine is dominated by the nucleophilic character of the 4-amino group and the aromatic nature of the indazole ring. The amino group can readily participate in reactions such as acylation, alkylation, and reductive amination, making it an ideal handle for introducing diverse substituents.[12]
The Indazole Core as a Kinase Inhibitor Pharmacophore
The most significant application of 1H-indazol-4-amine is in the development of protein kinase inhibitors for oncology and other therapeutic areas.[4][5][13] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[4]
The indazole scaffold is particularly effective at targeting the ATP-binding site of kinases. Its nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors ATP. This interaction mimics the binding of the adenine base of ATP, allowing indazole-based compounds to act as competitive inhibitors.
The 4-amino position serves as a key attachment point for side chains that can extend into the solvent-exposed region of the ATP-binding pocket. By modifying the group attached at this position, medicinal chemists can fine-tune the compound's potency, selectivity against different kinases, and pharmacokinetic properties.[14] Several approved anticancer drugs, such as Axitinib and Pazopanib, feature an indazole core, underscoring its therapeutic importance.[1][4]
Safety and Handling
1H-Indazol-4-amine is considered an irritant and is harmful if swallowed.[15][16][17][18] It can cause skin, eye, and respiratory system irritation.[6][16] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling the compound.[10] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]
-
In case of contact with eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[6][10]
-
In case of skin contact: Wash off with soap and plenty of water.[10]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[10][16]
-
If swallowed: Rinse mouth with water. Do not induce vomiting and seek immediate medical attention.[10]
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (nitrogen or argon) at 2–8 °C.[7][10]
Conclusion
1H-Indazol-4-amine is a heterocyclic compound of significant strategic importance in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable starting material. Its primary role as a foundational scaffold for kinase inhibitors has cemented its place in the modern drug discovery pipeline, leading to the development of life-saving therapeutics. A thorough understanding of its properties and handling is essential for any researcher aiming to leverage this potent chemical entity in their work.
References
-
1H-indazol-4-amine - ChemBK. (2024). ChemBK. [Link]
-
Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
-
Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
-
1H-Indazol-4-amine, 1-methyl-. PubChem, National Center for Biotechnology Information. [Link]
-
Ansari, M. F., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Lo, Y., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. [Link]
-
Supporting Information for Synthesis of 1H-Indazoles. [Link]
-
1H-indazol-7-amine. PubChem, National Center for Biotechnology Information. [Link]
-
1H-indazol-4-amine. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]
-
NMR Spectroscopic Data for Compounds 1−4. ResearchGate. [Link]
-
N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
-
O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Arkivoc. [Link]
-
Le, T. N., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery. [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. [Link]
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. [Link]
-
Synthesis of 1H-indazole derivatives. ResearchGate. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chembk.com [chembk.com]
- 7. 1H-INDAZOL-4-AMINE CAS#: 41748-71-4 [chemicalbook.com]
- 8. NoName_3327 | C7H7N3 | CID 413085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1H-INDAZOL-4-AMINE | 41748-71-4 [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 1H-Indazol-4-amine, 1-methyl- | C8H9N3 | CID 153838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.be [fishersci.be]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. tcichemicals.com [tcichemicals.com]
